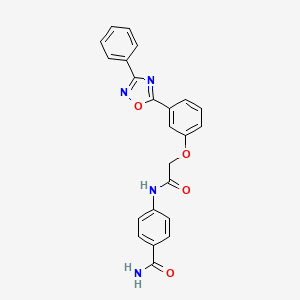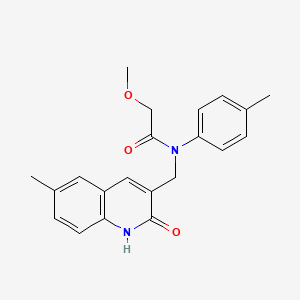
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide, also known as HMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMA belongs to the class of quinoline-based compounds and is synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide is not fully understood; however, it has been suggested that this compound exerts its therapeutic effects through the inhibition of certain enzymes and signaling pathways. For instance, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For instance, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Moreover, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide in lab experiments is its potent therapeutic activity against a range of diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully assessed before its clinical use.
Zukünftige Richtungen
There are several future directions for the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide in scientific research. One of the potential applications of this compound is in the treatment of drug-resistant cancers, as this compound has been shown to be effective against a range of cancer types. Additionally, this compound may be used in combination with other chemotherapeutic agents to enhance their efficacy. Moreover, this compound may be used in the development of novel antiviral drugs to combat emerging viral infections. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylacetic acid chloride in the presence of a base, followed by the reaction with methoxyamine hydrochloride. The final product is obtained through the reaction of the intermediate with sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and infectious diseases. Several studies have reported that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, this compound has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-4-7-18(8-5-14)23(20(24)13-26-3)12-17-11-16-10-15(2)6-9-19(16)22-21(17)25/h4-11H,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQMBJKWHZUVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
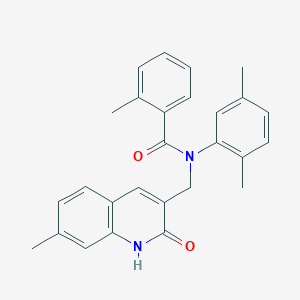

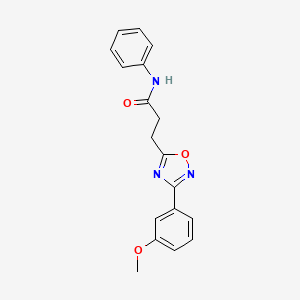
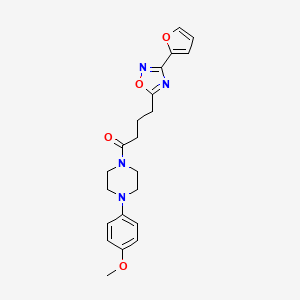
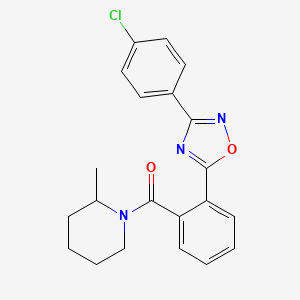
![2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707324.png)


![N-(butan-2-yl)-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B7707349.png)
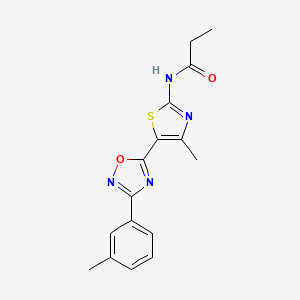

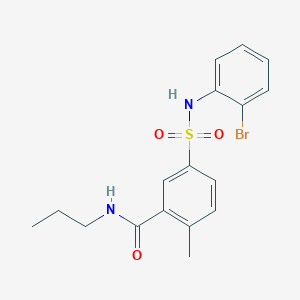
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7707370.png)
